molecular formula C5H8FN3S B13299298 4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13299298
M. Wt: 161.20 g/mol
InChI Key: RSUGARJLJAIZHL-UHFFFAOYSA-N
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Description

4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluoroethylamine with 5-methyl-1,2,4-triazole-3-thiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the addition of 2-fluoroethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiolate anions.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanol: A simpler compound with a similar fluoroethyl group.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide: A complex molecule with a fluoroethyl group and triazole ring.

Uniqueness

4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a fluoroethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 1870149-73-7) is a derivative of the triazole family known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antibacterial, antifungal, anticancer, and antioxidant activities. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C7H8N4S
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 1870149-73-7
  • Structure : The compound features a triazole ring substituted with a fluoroethyl group and a thiol functional group, which is critical for its biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives, including this compound, possess notable antibacterial properties. A study highlighted that derivatives of 1,2,4-triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with thiol groups showed enhanced interactions with bacterial enzymes, leading to increased antibacterial efficacy .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusMIC = 5 µg/mL
Other Triazole DerivativesMRSA, P. aeruginosaMIC = 3–10 µg/mL

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungi. This mechanism of action makes them effective against various fungal pathogens .

Anticancer Activity

Recent studies have investigated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against human melanoma and breast cancer cell lines. In vitro assays revealed that these compounds can inhibit cancer cell proliferation and migration effectively .

Cancer Cell LineIC50 (µM)
IGR39 (melanoma)10
MDA-MB-231 (breast cancer)12

Antioxidant Activity

The antioxidant properties of triazoles are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

  • Antibacterial Efficacy : A case study involving the synthesis of various triazole derivatives demonstrated that those with thiol groups exhibited superior antibacterial activity compared to their non-thiol counterparts. The study reported that the presence of the thiol moiety significantly enhanced binding affinity to bacterial targets.
  • Anticancer Potential : Another research project focused on evaluating the effects of triazole derivatives on cancer cell lines showed that specific modifications to the triazole structure could lead to increased selectivity towards cancer cells while sparing normal cells. The compounds were tested in 3D cell cultures to better mimic in vivo conditions.

Properties

Molecular Formula

C5H8FN3S

Molecular Weight

161.20 g/mol

IUPAC Name

4-(2-fluoroethyl)-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H8FN3S/c1-4-7-8-5(10)9(4)3-2-6/h2-3H2,1H3,(H,8,10)

InChI Key

RSUGARJLJAIZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1CCF

Origin of Product

United States

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